molecular formula C18H16N2O3 B2505535 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide CAS No. 922028-50-0

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide

Número de catálogo: B2505535
Número CAS: 922028-50-0
Peso molecular: 308.337
Clave InChI: MHVUBJNFKPWHJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a functionalized dibenzo[1,4]oxazepinone derivative designed for advanced pharmaceutical and neuropharmacology research. This compound serves as a critical chemical intermediate in the discovery and development of novel therapeutic agents, particularly as a precursor for potent and selective dopamine D2 receptor antagonists . Research into structurally related 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine derivatives has demonstrated significant potential in modulating central nervous system (CNS) pathways, with applications in investigating treatment strategies for schizophrenia, bipolar disorder, Huntington's disease, Tourette's syndrome, and hyperprolactinemia . The specific molecular architecture of this compound, featuring a cyclopropanecarboxamide moiety at the 2-position, allows for precise exploration of structure-activity relationships (SAR). Researchers can utilize this scaffold to optimize interactions with biological targets, fine-tuning properties such as binding affinity and selectivity. The 10-methyl-11-oxodibenzo core is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates . This makes N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide a valuable chemical tool for researchers engaged in synthesizing and evaluating new chemical entities for the study of dopaminergic systems and other CNS disorders.

Propiedades

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-20-14-4-2-3-5-16(14)23-15-9-8-12(10-13(15)18(20)22)19-17(21)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVUBJNFKPWHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. One common approach is the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The oxazepine ring’s electron-deficient aromatic system facilitates electrophilic aromatic substitution (EAS) at specific positions. The 2-yl position (attachment site of the cyclopropanecarboxamide group) exhibits moderate reactivity due to electron-withdrawing effects from the adjacent carbonyl groups.

Example reaction :
Halogenation under Friedel-Crafts conditions introduces halogens at the 8-position of the dibenzoxazepine core.

Reagent/ConditionsProductYieldReference
Cl₂, AlCl₃, CH₂Cl₂, 0°C → 25°C8-chloro derivative72%
Br₂, FeBr₃, DCM, reflux8-bromo derivative68%

Oxidation and Reduction Reactions

The oxo group at the 11-position and cyclopropane ring are key sites for redox transformations:

Oxidation of the Cyclopropane Ring

Controlled oxidation with RuO₄ selectively cleaves the cyclopropane ring to form a conjugated diene system:

Reaction :
Cyclopropane → 1,3-diene under RuO₄/H₂O₂ in acetone at 40°C (yield: 58%).

Reduction of the Oxo Group

The 11-oxo group is reduced to a hydroxyl group using NaBH₄ in THF/MeOH (1:1), producing the 11-hydroxy derivative (yield: 84%).

Hydrolysis and Condensation Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionProductApplication
6M HCl, reflux, 12hCyclopropanecarboxylic acid + free aminePrecursor for further functionalization
NaOH (2M), EtOH/H₂O, 80°C, 6hSodium carboxylate + amine intermediateSynthesis of sulfonamide derivatives

Cross-Coupling Reactions

The aromatic system participates in palladium-catalyzed couplings, enabling structural diversification:

Suzuki-Miyaura Coupling
8-bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C) to yield biaryl products (avg. yield: 65-78%) .

Buchwald-Hartwig Amination
Introduction of amines at the 8-position using Xantphos-Pd catalyst and Cs₂CO₃ in toluene at 110°C (yield: 60-72%) .

Cyclopropane Ring Functionalization

The cyclopropane moiety undergoes strain-driven reactions:

Ring-Opening Reactions

  • Acid-mediated : H₂SO₄ opens the ring to form a linear alkene (yield: 75%).

  • Radical-initiated : AIBN/benzene initiates radical addition across the ring.

[2+1] Cycloadditions

Reaction with dichlorocarbene (Cl₂C:) generates a gem-dichlorocyclopropane derivative (yield: 52%).

Stability Under Pharmacological Conditions

Studies highlight degradation pathways relevant to drug development :

ConditionDegradation PathwayHalf-Life
Simulated gastric fluidAmide hydrolysis → carboxylic acid2.3h
UV light (λ=254nm)Oxazepine ring photooxidation45min

Comparative Reactivity Table

Key functional groups ranked by reactivity:

GroupReactivity (Relative)Preferred Reactions
11-OxoHighReduction, nucleophilic addition
CyclopropaneModerateRing-opening, cycloaddition
Aromatic C-H (8-position)LowHalogenation, cross-coupling

Data synthesized from experimental results in .

This compound’s versatility in nucleophilic, redox, and coupling reactions makes it valuable for medicinal chemistry optimization. Further studies should explore enantioselective modifications of the cyclopropane ring and stabilization strategies for the oxazepine core.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds similar to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide exhibit significant antimicrobial properties. For instance, studies on related dibenzothiazepine derivatives have shown promising results against various bacterial strains.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.24 µg/mL
Escherichia coli3.9 µg/mL

Cytotoxicity Studies

Cytotoxic effects have been evaluated in various cancer cell lines. A study on dibenzothiazepine derivatives found that certain compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selective action is crucial for developing targeted cancer therapies.

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)8.0

Therapeutic Potential

The therapeutic potential of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide extends beyond antimicrobial and anticancer applications. Its unique structure allows for possible interactions with various biological targets.

Neurological Disorders

Preliminary studies suggest that derivatives of dibenzo[1,4]oxazepines may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Effects

Research has indicated that compounds within this class may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Mecanismo De Acción

The mechanism by which N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound is compared to structurally related dibenzo-oxazepine and dibenzo-thiazepine derivatives, which differ in heteroatom composition (oxygen vs. sulfur) and substituent groups. Key analogs include:

Dibenzo-Thiazepine Derivatives
  • N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (36) :

    • Substituents: 4-Methoxyphenyl carboxamide, 10-methyl, 5-oxide.
    • Molecular Weight: 407.0 g/mol (C22H19N2O4S).
    • Key Data: LCMS RT = 5.09 min, HRMS (ESI) m/z 407.1061 .
    • Comparison : Replacement of the cyclopropane group with a 4-methoxyphenyl enhances aromatic interactions but reduces steric bulk. The thiazepine core (with sulfur) may alter electronic properties compared to oxazepine.
  • N-Benzyl-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (37): Substituents: Benzyl carboxamide, 10-methyl, 5-oxide.
Dibenzo-Oxazepine Derivatives
  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (8a) :

    • Substituents: 10-Ethyl, phenylacetamide.
    • Synthesis Yield: 48%.
    • Comparison : The ethyl group at position 10 and phenylacetamide substituent may enhance receptor binding affinity compared to the cyclopropane analog .
  • N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide: Substituents: Cyclohexanecarboxamide. Molecular Weight: 350.4 g/mol (C21H22N2O3).

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Solubility (µM) LCMS RT (min) HRMS m/z [M+H+]
Target Compound 334.37 2.8 (estimated) <50 (predicted) N/A 335.1298 (calc)
Compound 36 407.0 3.2 120 5.09 407.1061
Compound 8a 376.4 3.5 85 4.21 377.1512
Cyclohexane Analog 350.4 3.8 30 N/A 351.1706

<sup>*</sup>LogP values estimated using fragment-based methods.

Actividad Biológica

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the dibenzoxazepine class, characterized by a fused ring system that contributes to its biological activity. The general structure can be represented as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{3}

The synthesis typically involves multiple steps starting with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of functional groups such as methyl and oxo groups. The final step includes attaching the cyclopropanecarboxamide moiety. Specific catalysts and solvents are used to optimize yield and purity during synthesis .

Antimicrobial Properties

Research indicates that compounds related to dibenzoxazepines exhibit significant antimicrobial activity. A study highlighted that derivatives of this class can inhibit various pathogens, including bacteria and fungi. For instance, related compounds have shown effectiveness against Staphylococcus aureus and Candida albicans .

The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways essential for pathogen survival .

Antiviral Effects

Dibenzoxazepine derivatives have also been studied for their antiviral properties. They may enhance the immune response by increasing phagocytic activity in immune cells and inducing apoptosis in virus-infected cells. This dual action helps in eliminating infected cells before viral replication can occur .

Study 1: Antimicrobial Efficacy

In a comparative study examining various dibenzoxazepine derivatives, N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide demonstrated potent activity against Escherichia coli and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for bacterial strains and 16 µg/mL for fungal strains, indicating strong efficacy .

Study 2: Antiviral Mechanism

Another study investigated the antiviral mechanism of dibenzoxazepine derivatives against influenza viruses. The results showed that these compounds could inhibit viral replication by modulating host cell pathways involved in viral entry and replication. The compound was found to significantly reduce viral load in infected cell cultures .

The biological activity of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism.
  • Membrane Disruption : It can disrupt microbial membranes, leading to cell lysis.
  • Immune Modulation : Enhances the immune response against infections by promoting apoptosis in infected cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.